(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylacetyl)piperidin-4-ol
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Description
(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylacetyl)piperidin-4-ol is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.15551483 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetic Modeling
- Pharmacokinetic Modeling of Serotonin Receptor Agonists : A study detailed the metabolism and pharmacokinetic modeling of a serotonin-4 receptor partial agonist, focusing on its metabolites' exposure in humans using in vitro data and physiologically based pharmacokinetic (PBPK) modeling. This research illustrates the complexity of predicting human metabolite exposure from in vitro data, highlighting the significance of such studies in drug development (Obach et al., 2018).
Synthetic Methodologies
Michael Addition Reactions : Another study focused on Michael addition reactions to synthesize a series of compounds, demonstrating the utility of basic catalysts like piperidine in promoting such reactions. This underscores the importance of Michael addition in creating complex molecular architectures (Bakhouch et al., 2015).
Microwave-Assisted Organic Synthesis : Research on microwave-assisted synthesis of pyran derivatives highlights the efficiency of using microwave irradiation for rapid organic synthesis. This technique is valuable for synthesizing compounds with potential antibacterial and antifungal properties (Okasha et al., 2022).
Properties
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-13-12-18(16(19)11-15-3-2-10-22-15)7-6-17(13,20)14-4-8-21-9-5-14/h2-3,10,13-14,20H,4-9,11-12H2,1H3/t13-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHMXOGFOIGMEK-DYVFJYSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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